Cas no 139057-86-6 (4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE)

4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE 化学的及び物理的性質
名前と識別子
-
- 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE
- TIMTEC-BB SBB006632
- 4-FLUOR-3-(TRIFLUORMETHYL)-PHENYLISOCYAN
- Benzene, 1-fluoro-4-isocyanato-2-(trifluoromethyl)- (9CI)
- 1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene
- 4-Fluoro-3-trifluoromethylphenyl isocyanate
- BS-21381
- A807472
- GEO-01433
- 4-Fluoro-3-(trifluoromethyl)phenylisocyanate
- SCHEMBL60206
- 3-trifluoromethyl4-fluoro-phenylisocyanate
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate, 97%
- 139057-86-6
- RACPREGABALIN
- FT-0643302
- Benzene, 1-fluoro-4-isocyanato-2-(trifluoromethyl)-
- W-200112
- F71543
- DTXSID00369881
- MFCD00673072
- 4-fluoro-3-(trifluoromethyl)phenyl isocynate
- EN300-271048
- 4-fluoro-3-trifluoromethyl-phenyl-isocyanate
- 1-fluoro-4-isocyanato-2-trifluoromethylbenzene
- AKOS009157467
- SY066858
- DB-008398
-
- MDL: MFCD00673072
- インチ: InChI=1S/C8H3F4NO/c9-7-2-1-5(13-4-14)3-6(7)8(10,11)12/h1-3H
- InChIKey: OPPYFFRLKJUEOS-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1N=C=O)C(F)(F)F)F
計算された属性
- せいみつぶんしりょう: 205.01500
- どういたいしつりょう: 205.015
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 29.4A^2
- 疎水性パラメータ計算基準値(XlogP): 3.7
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.44 g/mL at 25 °C(lit.)
- ゆうかいてん: N/A℃
- ふってん: 48 °C/1 mmHg(lit.)
- フラッシュポイント: 華氏温度:176°f< br / >摂氏度:80°C< br / >
- 屈折率: n20/D 1.461(lit.)
- ようかいど: ほとんど溶けない(0.053 g/l)(25ºC)、
- PSA: 29.43000
- LogP: 2.81180
- じょうきあつ: 0.9±0.3 mmHg at 25°C
- ようかいせい: 使用できません
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302-H312-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- 危険物輸送番号:UN 2922 8/PG 1
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26
-
危険物標識:
- セキュリティ用語:S26-36/37/39
- リスク用語:R20/21/22
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE 税関データ
- 税関コード:2929109000
- 税関データ:
中国税関コード:
2929109000概要:
2929090000.他のイソシアネート。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2929090000。他のイソシアネート。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-271048-0.05g |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene |
139057-86-6 | 95% | 0.05g |
$19.0 | 2023-09-11 | |
Enamine | EN300-271048-1.0g |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene |
139057-86-6 | 95% | 1g |
$0.0 | 2023-06-07 | |
abcr | AB200665-5 g |
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate; . |
139057-86-6 | 5 g |
€450.00 | 2023-07-20 | ||
abcr | AB200665-1 g |
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate; . |
139057-86-6 | 1 g |
€178.00 | 2023-07-20 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 472220-2G-A |
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE |
139057-86-6 | 97% | 2G |
¥1843.12 | 2022-02-24 | |
TRC | F599993-100mg |
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate |
139057-86-6 | 100mg |
$ 70.00 | 2022-06-04 | ||
Enamine | EN300-271048-0.5g |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene |
139057-86-6 | 95% | 0.5g |
$58.0 | 2023-09-11 | |
Enamine | EN300-271048-0.1g |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene |
139057-86-6 | 95% | 0.1g |
$26.0 | 2023-09-11 | |
Enamine | EN300-271048-5.0g |
1-fluoro-4-isocyanato-2-(trifluoromethyl)benzene |
139057-86-6 | 95% | 5.0g |
$230.0 | 2023-02-28 | |
abcr | AB200665-5g |
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate; . |
139057-86-6 | 5g |
€450.00 | 2025-02-14 |
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE 関連文献
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATEに関する追加情報
Professional Introduction to 4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE (CAS No. 139057-86-6)
4-FLUORO-3-(TRIFLUOROMETHYL)PHENYL ISOCYANATE, identified by the Chemical Abstracts Service Number (CAS No.) 139057-86-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This isocyanate derivative features a phenyl ring substituted with both a fluorine atom and a trifluoromethyl group, making it a versatile building block for synthesizing complex molecules with tailored electronic and steric properties.
The structural motif of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate combines the unique reactivity of isocyanate groups with the electron-withdrawing effects of fluorine and trifluoromethyl substituents. Such structural features are highly valued in medicinal chemistry due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. The presence of the isocyanate functional group (-N=C=O) allows for further chemical transformations, such as urethane and carbamate formation, which are pivotal in constructing bioactive scaffolds.
In recent years, the demand for fluorinated and trifluoromethylated compounds has surged due to their demonstrated utility in enhancing drug efficacy and resistance profiles against biological targets. The trifluoromethyl group, in particular, is renowned for its ability to improve lipophilicity and metabolic stability, while the fluoro substituent can fine-tune hydrogen bonding interactions and electronic properties. These attributes make 4-fluoro-3-(trifluoromethyl)phenyl isocyanate a valuable intermediate in the development of novel therapeutic agents.
Recent advancements in computational chemistry have further highlighted the potential of this compound. Molecular modeling studies indicate that derivatives of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate can exhibit high binding affinity to enzymes and receptors involved in critical biological pathways. For instance, research has suggested its relevance in targeting enzymes such as Janus kinases (JAKs) and tyrosine kinases, which are implicated in inflammatory diseases and cancer. The electron-deficient nature of the phenyl ring, coupled with the strong electrophilic character of the isocyanate group, positions this compound as an excellent candidate for designing small-molecule inhibitors.
The pharmaceutical industry has increasingly leveraged isocyanates like 4-fluoro-3-(trifluoromethyl)phenyl isocyanate for generating heterocyclic compounds with enhanced pharmacological properties. By reacting this isocyanate with nucleophiles such as amines or alcohols, researchers can efficiently construct ureas and esters that serve as key pharmacophores in drug discovery. Notably, several clinical candidates currently under investigation owe their structural framework to analogous isocyanate-based intermediates.
Agrochemical applications of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate are also emerging as a promising area of research. The incorporation of fluorine and trifluoromethyl groups into pesticide molecules often leads to improved environmental persistence and pest-specific activity. This has spurred interest in developing novel agrochemicals that utilize derivatives of this compound to combat resistant strains of weeds and insects while maintaining low toxicity to non-target organisms.
The synthesis of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate typically involves multi-step organic transformations starting from commercially available precursors such as 3-trifluoromethylfluorobenzene. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and photoredox catalysis, have been employed to achieve high yields and selectivity in its preparation. These synthetic strategies underscore the compound's synthetic utility and accessibility for further derivatization.
In conclusion, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate (CAS No. 139057-86-6) represents a cornerstone compound in modern medicinal and agrochemical chemistry. Its unique structural features enable the design of molecules with optimized biological activity, making it indispensable for academic researchers and industrial scientists alike. As computational tools continue to refine our understanding of molecular interactions, compounds like this are poised to play an increasingly pivotal role in addressing global challenges in healthcare and agriculture.
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